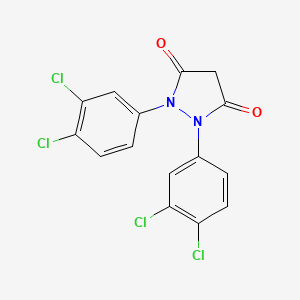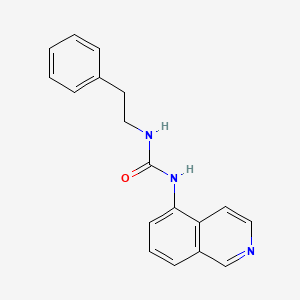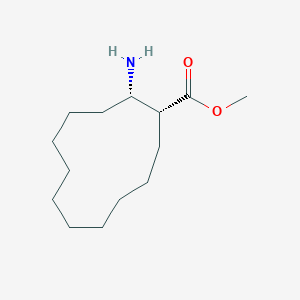
Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by a twelve-membered cyclododecane ring with an amino group and a carboxylate ester, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate typically involves the cyclization of a suitable precursor followed by functional group transformations. One common method is the intramolecular cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or enzymatic processes. These methods aim to achieve high yields and purity while minimizing the use of hazardous reagents and conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (1R,2S)-2-aminocyclopentane-1-carboxylate
- Methyl (1R,2S)-2-aminocyclohexane-1-carboxylate
- Methyl (1R,2S)-2-aminocyclooctane-1-carboxylate
Uniqueness
Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate is unique due to its twelve-membered ring structure, which imparts distinct steric and electronic properties compared to smaller ring analogs. This uniqueness makes it a valuable compound for studying the effects of ring size on chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
649765-20-8 |
|---|---|
Molekularformel |
C14H27NO2 |
Molekulargewicht |
241.37 g/mol |
IUPAC-Name |
methyl (1R,2S)-2-aminocyclododecane-1-carboxylate |
InChI |
InChI=1S/C14H27NO2/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13(12)15/h12-13H,2-11,15H2,1H3/t12-,13+/m1/s1 |
InChI-Schlüssel |
NSBKBJHBUFGATM-OLZOCXBDSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CCCCCCCCCC[C@@H]1N |
Kanonische SMILES |
COC(=O)C1CCCCCCCCCCC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12603807.png)
![6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603813.png)
propanedinitrile](/img/structure/B12603821.png)
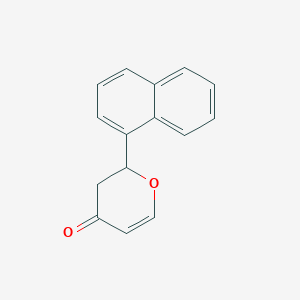
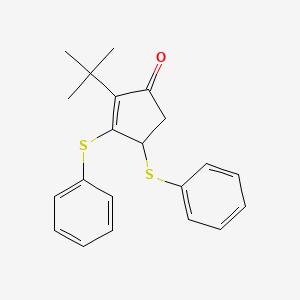
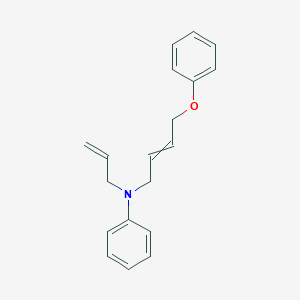
![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine](/img/structure/B12603843.png)
![10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one](/img/structure/B12603851.png)

![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12603863.png)
![2H-Pyran, tetrahydro-2-[[2-(2-propenyl)phenyl]methoxy]-](/img/structure/B12603864.png)
